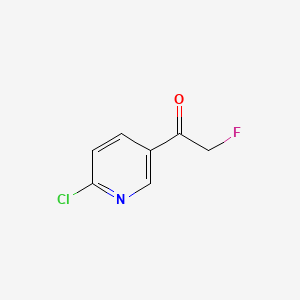
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a fluorinated ethanone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one typically involves the reaction of 6-chloropyridine with a fluorinated ethanone precursor. One common method is the nucleophilic substitution reaction where 6-chloropyridine reacts with 2-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can facilitate better control over reaction parameters such as temperature and pressure, leading to a more consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluorinated ethanone group can enhance its binding affinity to target proteins, while the chloropyridine moiety can influence its overall pharmacokinetic properties.
Comparación Con Compuestos Similares
1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one: can be compared with other halogenated pyridine derivatives such as:
Uniqueness: The presence of a fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules.
Propiedades
Fórmula molecular |
C7H5ClFNO |
|---|---|
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
1-(6-chloropyridin-3-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H5ClFNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3H2 |
Clave InChI |
YPLPGVHCMAAWGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)CF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)



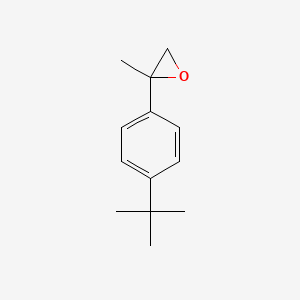


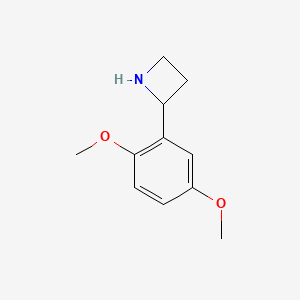
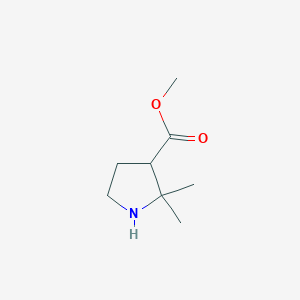
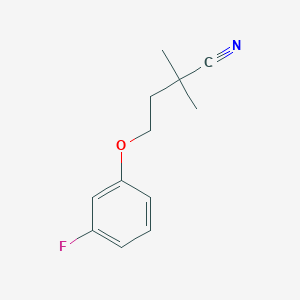
![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)

